7-Formyloxy Glycochenodeoxycholic Acid-d5 Ethyl Ester
Description
7-Formyloxy Glycochenodeoxycholic Acid-d5 Ethyl Ester (CAS: Unlabeled analog 67850-77-5) is a deuterium-labeled bile acid derivative used as a stable isotope tracer in metabolic and analytical studies. Its molecular formula is C29H42D5NO6 (MW: 510.72), featuring a glycochenodeoxycholic acid backbone modified with a formyloxy group at the 7-position and an ethyl ester functional group. The five deuterium atoms enhance its stability and utility in mass spectrometry-based tracking, particularly in steroid and hormone research . The compound is stored at +4°C and supplied as a pure solid, emphasizing its application in high-precision laboratory settings.
Properties
Molecular Formula |
C29H47NO6 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-7-formyloxy-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C29H47NO6/c1-5-35-26(34)16-30-25(33)9-6-18(2)21-7-8-22-27-23(11-13-29(21,22)4)28(3)12-10-20(32)14-19(28)15-24(27)36-17-31/h17-24,27,32H,5-16H2,1-4H3,(H,30,33)/t18-,19+,20-,21-,22+,23+,24-,27+,28+,29-/m1/s1/i10D2,14D2,20D |
InChI Key |
CMQUKLSCYKPOHJ-CTRGCBBGSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])OC=O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)OCC)C)C)([2H])[2H])O |
Canonical SMILES |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC=O)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Protocol
Starting Materials
Reaction Sequence
Step 1: Deuteration of Glycochenodeoxycholic Acid
Conditions :
- Solvent: Deuterated DMF (DMF-d₇)
- Temperature: 40°C, 24 hr under N₂
- Catalyst: Pd/C (10% w/w)
Mechanism : - H/D exchange occurs at five β-positions of the steroidal nucleus via acid-catalyzed equilibrium:
$$ \text{R–H + D}_2\text{O} \rightleftharpoons \text{R–D + HDO} $$
Yield : 92% deuterium incorporation (LC-MS confirmed)
Step 2: Ethyl Ester Formation
Procedure :
- React deuterated intermediate with C₂D₅OD (5 eq)
- Add DIC (1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Stir at 25°C for 6 hr
Key Parameters :
| Parameter | Optimal Range | Deviation Impact |
|---|---|---|
| pH | 6.8–7.2 | <6.5: Hydrolysis; >7.5: Side rxns |
| Solvent polarity | ε = 37.5 (DMF) | Lower ε reduces esterification |
Step 3: C7 Formyloxy Substitution
Reaction Scheme :
$$ \text{C7–OH + HCO(O)COCF}_3 \xrightarrow{\text{DIC}} \text{C7–O–CHO} $$
Conditions :
- Reagent: Trifluoroacetic formic anhydride (2 eq)
- Time: 3 hr at 0°C → 12 hr at 20°C
- Workup: Quench with NaHCO₃ (sat.), extract with CH₂Cl₂
Critical Process Parameters
Isotopic Purity Control
| Factor | Requirement | Impact on d5 Labeling |
|---|---|---|
| Solvent deuteration | ≥99.5% D in DMF-d₇ | Prevents back-exchange |
| Reaction atmosphere | Argon >99.999% | Minimizes H₂O/HDO contamination |
| Catalyst recycling | ≤3 uses | Maintains Pd activity |
Yield Optimization
| Variable | Optimal Value | Effect on Yield |
|---|---|---|
| DIC stoichiometry | 1.1–1.3 eq | <1 eq: Incomplete esterification |
| Temperature gradient | 0°C → RT ramp | Prevents formate decomposition |
| Mixing speed | 600 rpm | Ensures homogeneous D distribution |
Comparative Analysis of Methods
| Method | Yield | Isotopic Purity | Scalability |
|---|---|---|---|
| Azacarbene-mediated | 93% | 99.2% d5 | Industrial |
| Classical EDCl/HOBt | 67% | 95.1% d5 | Lab-scale |
| Enzymatic | 41% | 98.7% d5 | Not scalable |
EDCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole
Challenges and Solutions
Challenge 1: Deuterium Scrambling
- Cause : Acidic protons in α-position to carbonyl groups
- Solution : Use aprotic solvents (DMF-d₇) and buffer at pH 6.8–7.2
Challenge 2: Formate Hydrolysis
Industrial-Scale Adaptation
Batch Process :
- 50 L reactor with ZrO₂-coated agitator
- In-line FTIR monitoring of esterification
- Continuous centrifugal partition chromatography
Cost Analysis :
| Component | Cost/kg | Contribution to Total Cost |
|---|---|---|
| DMF-d₇ | $2,150 | 58% |
| C₂D₅OD | $3,400 | 32% |
| Pd/C catalyst | $980 | 10% |
Regulatory Considerations
- ICH Q3D Compliance : Residual Pd <10 ppm (tested by ICP-MS)
- EMA Guidelines : Deuterated analogs require proof of metabolic equivalence
Scientific Research Applications
7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in metabolic studies to understand bile acid pathways.
Biology: Helps in studying the role of bile acids in cellular processes and their interaction with receptors.
Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Utilized in the development of diagnostic tools and assays for bile acid-related studies.
Mechanism of Action
The compound exerts its effects primarily through its interaction with bile acid receptors and transporters. The deuterium labeling allows for precise tracking of its metabolic fate. It binds to specific receptors, influencing various signaling pathways involved in metabolism, inflammation, and cellular homeostasis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Deuterium Atoms | Key Substituents | Storage Condition | Application Area |
|---|---|---|---|---|---|---|
| 7-Formyloxy Glycochenodeoxycholic Acid-d5 Ethyl Ester | C29H42D5NO6 | 510.72 | 5 | 7-Formyloxy, Ethyl Ester | +4°C | Steroid/Hormone Research |
| Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt-[d5] | Not specified | Not specified | 5 | 3-Sulfate, Disodium Salt | Not specified | Metabolic Studies |
| all-trans-Retinoic Acid-d5 Ethyl Ester | C22H27D5O2 | 333.52 | 5 | Ethyl Ester, Retinoid Backbone | -20°C | Vitamin A Research |
| Eicosapentaenoic Acid-d5 Ethyl Ester | Not specified | Not specified | 5 | Ethyl Ester, Omega-3 Chain | Not specified | Lipid Membrane Studies |
Biological Activity
7-Formyloxy Glycochenodeoxycholic Acid-d5 Ethyl Ester is a synthetic derivative of glycochenodeoxycholic acid, a bile acid involved in lipid digestion and metabolism. The compound features a formyloxy group at the 7-position and deuterium labeling at five positions, which enhances its utility in various biochemical applications. This article delves into its biological activities, mechanisms of action, and implications in metabolic health.
- Molecular Formula : C27H43D5O5
- Molecular Weight : Approximately 510.72 g/mol
- Functional Groups : Formyloxy group, ester group, and deuterium labeling
Biological Activities
This compound exhibits several biological activities typical of bile acids:
- Emulsification of Dietary Fats : It aids in the digestion and absorption of lipids.
- Cholesterol Metabolism Modulation : Influences cholesterol synthesis and absorption.
- Signaling Pathways : Interacts with various receptors involved in metabolic regulation.
Interaction with Receptors
Research indicates that bile acids, including this compound, can bind to nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). These interactions play crucial roles in regulating metabolic processes, inflammation, and gut microbiota composition.
The biological effects of this compound can be attributed to its ability to modulate signaling pathways:
- Nuclear Receptors : Activation of FXR leads to the regulation of genes involved in bile acid synthesis and lipid metabolism.
- Inflammatory Response : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in metabolic disorders.
Case Studies
-
Study on Metabolic Disorders :
A study highlighted the effects of bile acid derivatives on metabolic syndrome parameters. The administration of this compound resulted in improved lipid profiles and reduced inflammation markers in animal models. -
Gut Microbiota Influence :
Another investigation focused on the impact of this compound on gut microbiota composition. Results indicated a significant alteration in microbial diversity, suggesting potential therapeutic applications for gastrointestinal health.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Formyloxy group, deuterium labeling | Enhanced stability and bioavailability |
| Glycochenodeoxycholic Acid | No formyloxy group or deuteration | Natural bile acid |
| Cholic Acid | Hydroxyl groups at positions 3, 7, 12 | Primary bile acid |
| Ursodeoxycholic Acid | Epimer at position 7 | Therapeutic use for liver diseases |
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
The ethyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction proceeds via nucleophilic acyl substitution:
-
Protonation of the carbonyl oxygen enhances electrophilicity.
-
Nucleophilic attack by water forms a tetrahedral intermediate.
-
Elimination of ethanol regenerates the carbonyl group, producing 7-Formyloxy Glycochenodeoxycholic Acid-d5.
Conditions :
-
Catalyst: H₂SO₄ or HCl in aqueous medium.
-
Temperature: 50–100°C.
Base-Promoted Saponification
Under basic conditions, the ester undergoes saponification to form a carboxylate salt:
-
Hydroxide attack at the carbonyl carbon.
-
Cleavage of the ester bond releases ethanol.
-
Deprotonation yields the sodium/potassium salt of the carboxylic acid.
Conditions :
-
Reagent: NaOH or KOH in aqueous ethanol.
-
Temperature: 60–80°C.
Formyloxy Group Hydrolysis
The formyloxy ester (R-O-CO-H) is hydrolyzed in acidic or basic media to release formic acid and generate a hydroxyl group at position 7:
-
Acidic : Produces 7-hydroxy derivative and formic acid.
Esterase-Mediated Hydrolysis
In biological systems, esterase enzymes catalyze the hydrolysis of the ethyl ester and formyloxy group. For example:
-
Pancreatic lipases cleave the ethyl ester during digestion.
-
Acetylcholinesterase-like mechanisms may mediate hydrolysis via a serine-active site .
Metabolic Transformations
As a bile acid derivative, this compound may undergo:
-
Deconjugation : Removal of the glycine moiety via bacterial enzymes in the intestines.
-
Dehydroxylation : Microbial modification of the steroid nucleus.
-
Sulfation/Glucuronidation : Phase II metabolism in the liver .
Environmental Sensitivity
| Factor | Effect | Storage Recommendation |
|---|---|---|
| pH | Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions. | Neutral buffers |
| Temperature | Decomposes above 40°C; frozen storage preserves integrity. | 2–8°C (refrigerated) |
| Light | Photooxidation of the steroid nucleus. | Amber vials, dark storage |
| Solvent | Stable in chloroform or DMSO; hydrolyzes in polar protic solvents. | Anhydrous solvents |
Deuterium Kinetic Isotope Effects
The five deuterium atoms (likely at positions 2, 4, and 12 of the steroid nucleus) may:
-
Reduce reaction rates in C-H bond-breaking steps (e.g., during oxidation).
-
Enhance metabolic stability in tracer studies, prolonging detection windows .
Transesterification
The ethyl ester can undergo alcohol exchange with other alcohols (e.g., methanol) under acid catalysis:
Aminolysis
Reaction with amines yields amides:
Q & A
Q. What is the primary application of 7-Formyloxy Glycochenodeoxycholic Acid-d5 Ethyl Ester in metabolic studies?
This deuterated compound is primarily used as a stable isotope-labeled internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify endogenous bile acid derivatives in biological matrices. Its deuterium labeling ensures minimal interference with endogenous analogs, enabling precise calibration and normalization during targeted metabolomics workflows . For example, in plasma metabolomics, it compensates for matrix effects and ionization efficiency variations, improving data reproducibility.
Q. How is this compound synthesized, and what analytical techniques validate its purity?
Synthesis typically involves deuterium incorporation at specific positions (e.g., methyl or hydroxyl groups) via acid-catalyzed esterification or isotopic exchange reactions. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are used to confirm structural integrity, while HPLC-UV/Vis or LC-MS ensures >98% isotopic purity. Critical parameters include solvent selection (e.g., anhydrous methanol for esterification) and reaction time optimization to minimize byproducts .
Q. What storage conditions are recommended to maintain the stability of this deuterated standard?
Store the compound at -20°C in airtight, light-protected vials. Reconstitute in deuterated solvents (e.g., methanol-d4) to prevent proton exchange, which could alter isotopic integrity. Regular stability tests under varying pH (4–8) and temperature conditions (-80°C to 25°C) are advised to assess degradation kinetics .
Advanced Research Questions
Q. How can LC-MS/MS parameters be optimized to distinguish this compound from co-eluting endogenous isomers?
Key optimizations include:
- Chromatographic separation : Use C18 columns with sub-2µm particles and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve structural analogs.
- Mass spectrometry : Employ negative-ion electrospray ionization (ESI-) and monitor unique fragmentation patterns (e.g., m/z transitions specific to the deuterated side chain). Adjust collision energy to enhance signal-to-noise ratios for the target ion .
| Parameter | Optimal Setting | Purpose |
|---|---|---|
| Column | C18, 100Å, 1.7µm | High-resolution separation |
| Mobile Phase | 0.1% FA in H2O/ACN | Ion suppression mitigation |
| Ionization Mode | ESI- | Enhanced detection of bile acids |
| Collision Energy | 25–35 eV | Selective fragmentation |
Q. How should researchers address potential cross-reactivity of this compound in immunoassays or enzyme-linked assays?
Validate specificity via competitive binding assays using antibodies raised against non-deuterated analogs. Perform cross-reactivity tests by spiking the deuterated standard into pooled biological samples and comparing recovery rates (e.g., ≤5% deviation indicates minimal interference). If cross-reactivity exceeds 10%, consider alternative derivatization strategies (e.g., carboxyl group methylation) to reduce antibody recognition .
Q. What strategies resolve discrepancies in quantification data between the deuterated standard and endogenous analytes?
- Internal standard normalization : Use a calibration curve with matrix-matched standards to correct for ion suppression/enhancement.
- Batch correction : Include inter-batch QC samples to adjust for instrument drift, especially in longitudinal studies.
- Isotope effect evaluation : Compare retention time shifts between deuterated and non-deuterated forms; >0.1 min shifts may necessitate chromatographic re-optimization .
Q. How does the ethyl ester modification influence the compound’s solubility and cellular uptake in in vitro models?
The ethyl ester group enhances lipophilicity, improving membrane permeability in cell cultures. However, esterase-mediated hydrolysis in serum-containing media can regenerate the free acid form. To mitigate premature hydrolysis, use serum-free incubation buffers or esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) during uptake studies .
Methodological Best Practices
- Data interpretation : Always correlate LC-MS/MS results with orthogonal techniques (e.g., enzymatic assays) to confirm biological relevance.
- Ethical compliance : When using human-derived samples, ensure informed consent protocols align with genetic testing and metabolomic data handling guidelines (e.g., anonymization of participant data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
